5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide
Description
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 4,6-dimethylpyrimidine moiety via a sulfanylmethyl bridge. The pyridin-2-yl group at the carboxamide nitrogen is substituted with a methyl group at the 6-position. The compound’s molecular formula is inferred as C₁₉H₂₀N₄O₂S, with a molecular weight of 384.45 g/mol. Key functional groups include:
- 4,6-Dimethylpyrimidin-2-ylsulfanyl: Enhances lipophilicity and may participate in π-π stacking interactions.
- 6-Methylpyridin-2-yl: Modulates solubility and steric effects.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-11-5-4-6-16(19-11)22-17(23)15-8-7-14(24-15)10-25-18-20-12(2)9-13(3)21-18/h4-9H,10H2,1-3H3,(H,19,22,23) |
InChI Key |
ZILAKMQYHJHAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative properties are summarized below, with data derived from spectroscopic, crystallographic, and biochemical studies:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound’s furan-2-carboxamide distinguishes it from the thiazole-acetamide in the Sirt2 inhibitor and the sulfonamide in ’s analog . The 6-methylpyridin-2-yl group contrasts with the 4-methylpyridin-2-yl in ’s analog, which may alter steric hindrance and solubility .
Biological Implications :
- The Sirt2 inhibitor () demonstrates that the pyrimidine-sulfanyl motif is critical for binding to sirtuin active sites. However, replacing the thiazole-naphthalene moiety with furan-carboxamide (as in the target compound) could modulate selectivity toward other sirtuin isoforms (e.g., Sirt1/Sirt3) .
- Compounds with oxadiazole-thiazole scaffolds () show antimicrobial activity, suggesting that the target compound’s furan-pyrimidine system may also warrant evaluation against bacterial targets .
Physicochemical Properties :
- The target compound’s molecular weight (384.45 g/mol ) is intermediate compared to analogs in Table 1, aligning with Lipinski’s rule of five (ideal for oral bioavailability).
- The 4,6-dimethylpyrimidine group enhances lipophilicity relative to the dimethoxypyrimidine in ’s sulfonamide analog, which may influence membrane permeability .
Crystallographic Data: The acetamide analog in crystallizes in a monoclinic system (space group P2₁/c), with the pyrimidine and pyridine rings oriented at 85.3° to each other . This geometry suggests conformational flexibility in the sulfanyl bridge, a feature likely shared with the target compound.
Research Findings and Gaps
- Sirtuin Inhibition Potential: Molecular docking studies (as in ) could predict whether the target compound induces active-site rearrangements in Sirt2, akin to the thiazole-containing inhibitor .
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s method, involving nucleophilic substitution between a pyrimidine-thiol and a halogenated carboxamide precursor .
- Unanswered Questions: No direct data on the target compound’s solubility, stability, or in vivo efficacy are available in the provided evidence. Comparative studies with sulfonamide () and oxadiazole () analogs are needed.
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
- IUPAC Name : 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- SMILES Notation : CC1=NC(=NC(=C1C(=O)NCC2=CC=CC=N2)C)C)C
Structural Features
The compound features a furan ring, pyridine, and pyrimidine moieties, which contribute to its biological activity. The presence of sulfur in the structure may enhance its interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
The proposed mechanism of action for related compounds includes:
- Inhibition of Protein Synthesis : The compound may interfere with the bacterial ribosome, inhibiting protein synthesis.
- Disruption of Nucleic Acid Synthesis : It could inhibit DNA and RNA synthesis pathways.
- Biofilm Disruption : The compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it can prevent biofilm formation or disrupt existing biofilms .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of compounds similar to the target molecule against MRSA and E. coli biofilms. The results indicated:
| Compound | MIC (μg/mL) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Compound A | 31.108 | 62.216 |
| Compound B | 62.5 | 124.432 |
| Ciprofloxacin | 0.381 | 0.763 |
This study highlighted that the target compound's structural modifications could enhance its antibacterial activity compared to standard antibiotics like ciprofloxacin .
Study 2: Quorum Sensing Inhibition
Another study focused on the quorum sensing inhibition capabilities of similar compounds, revealing that they could reduce swarming motility in Pseudomonas aeruginosa by approximately 14.4% to 45.7% at sub-MIC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
